molecular formula C5H10O2S B15198493 (3-(Mercaptomethyl)oxetan-3-yl)methanol

(3-(Mercaptomethyl)oxetan-3-yl)methanol

Cat. No.: B15198493
M. Wt: 134.20 g/mol
InChI Key: YYSCJOBZWKSUPO-UHFFFAOYSA-N
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Description

(3-(Mercaptomethyl)oxetan-3-yl)methanol is a chemical compound with a unique structure featuring an oxetane ring substituted with a mercaptomethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Mercaptomethyl)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where an oxetane derivative is treated with a thiol reagent under basic conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(Mercaptomethyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Mercaptomethyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological systems. It can also serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological thiols make it a candidate for the development of new drugs, particularly those targeting oxidative stress and related conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-(Mercaptomethyl)oxetan-3-yl)methanol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. Additionally, the oxetane ring can participate in ring-opening reactions, leading to the formation of new chemical entities that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3-(Hydroxymethyl)oxetan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a mercaptomethyl group.

    (3-(Aminomethyl)oxetan-3-yl)methanol: Contains an aminomethyl group instead of a mercaptomethyl group.

    (3-(Chloromethyl)oxetan-3-yl)methanol: Features a chloromethyl group in place of the mercaptomethyl group.

Uniqueness

(3-(Mercaptomethyl)oxetan-3-yl)methanol is unique due to the presence of both the oxetane ring and the mercaptomethyl group. This combination of functionalities allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above. The thiol group, in particular, provides unique reactivity that can be exploited in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

[3-(sulfanylmethyl)oxetan-3-yl]methanol

InChI

InChI=1S/C5H10O2S/c6-1-5(4-8)2-7-3-5/h6,8H,1-4H2

InChI Key

YYSCJOBZWKSUPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CO)CS

Origin of Product

United States

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